molecular formula C7H7N3O B15309236 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B15309236
M. Wt: 149.15 g/mol
InChI Key: AWROAWYSEGMEIV-UHFFFAOYSA-N
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Description

7-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a methyl group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C7H7N3O/c1-10-6(11)2-5-3-8-4-9-7(5)10/h3-4H,2H2,1H3

InChI Key

AWROAWYSEGMEIV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=CN=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol, followed by cyclization, yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several transformations involving its keto group (position 6) and heterocyclic ring . Key reactions include:

Hydrolysis and Redox Reactions

  • Reduction : The keto group at position 6 can be reduced to form a secondary alcohol. This reaction is typically catalyzed by hydride donors (e.g., NaBH4) or hydrogenation under palladium catalysts.

  • Oxidation : Conversely, the alcohol may be oxidized back to the ketone using oxidizing agents like KMnO4 or CrO3.

Substitution at the 7-Position

While the methyl group at position 7 is non-reactive under standard conditions, halogenation or nucleophilic substitution at other positions (e.g., 2, 4) may occur. For example, chlorination at position 2 can be achieved using phosphorus oxychloride (POCl3) in the presence of a tertiary amine base (e.g., diisopropylethylamine) .

Halogenation Example Reagents Conditions Yield
Chlorination at position 2POCl3, DIPEAToluene, 25°C → 75°C, then 105°C for 16hImproved yields compared to literature

Substitution and Coupling Reactions

The compound’s heterocyclic core participates in nucleophilic aromatic substitution and coupling reactions , particularly at positions with leaving groups (e.g., chloro substituents).

Nucleophilic Aromatic Substitution

Chlorinated derivatives (e.g., 2-chloro-7-methyl analogs) react with nucleophiles like amines or alcohols. For example, reacting with (3R,4R)-(1-benzyl-4-methyl-piperidine-3-yl)-methylamine under basic conditions yields coupled products .

Cross-Coupling Reactions

The compound may undergo Suzuki-Miyaura coupling or Buchwald-Hartwig amination if functionalized with appropriate leaving groups (e.g., bromo or triflate substituents). These reactions typically require palladium catalysts and ligands (e.g., Xantphos) .

Metabolic Reactions and Stability

In biological systems, the compound’s stability and metabolism depend on its functional groups:

  • Hydrolytic cleavage : The pyrrolo[2,3-d]pyrimidine core may undergo hydrolysis under acidic/basic conditions, leading to ring-opening products.

  • Dealkylation : Methyl groups can undergo metabolic dealkylation via cytochrome P450 enzymes, though deuterium substitution (e.g., CD3) can mitigate this .

Key Research Findings

  • Kinase Inhibition : The compound’s ability to bind ATP-binding pockets in kinases (e.g., PI5P4Kγ) is attributed to its heterocyclic structure, enabling hydrogen bonding with key residues .

  • Selectivity Trends : Structural modifications (e.g., dihydro forms) enhance selectivity for CDK2 over other kinases .

  • Synthetic Optimization : Controlled stoichiometry of reagents (e.g., POCl3 and DIPEA) improves yields in chlorination reactions .

Scientific Research Applications

7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives have various applications in scientific research, particularly in the development of kinase inhibitors and other therapeutic agents.

General Information
this compound is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potential as kinase inhibitors . One study utilized 4-amino-7H-pyrrolo[2,3-d]pyrimidine as a hinge region binder to develop a novel type II c-Met/Axl inhibitor .

Scientific Research Applications

  • Kinase Inhibitors: Derivatives of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one are potent inhibitors of Akt kinase, Rsk kinase, and S6K kinase, which are associated with cancer. These compounds can be used in pharmaceutical compositions for the treatment of diseases, particularly cancer, associated with these kinases .
  • CDK2 Inhibitors: 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as exceptionally selective CDK2 inhibitors . These inhibitors show high selectivity within the CDK family and general kinome selectivity, making them valuable tools for studying cell cycle regulation and potential targets in oncology .
  • JAK1 Selective Inhibitors: (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as JAK1 selective inhibitors . These compounds exhibited desired efficacies in mouse and rat in vivo studies, which suggests their potential use in treating related diseases .
  • c-Met/Axl Inhibitors: 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have been used to develop novel type II c-Met/Axl inhibitors . These inhibitors have demonstrated remarkable potency against c-Met and Axl kinases and superior anti-tumor proliferation activity across a range of solid tumors .

Table of Compounds and Applications

CompoundApplication
5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivativeInhibitors of Akt kinase, Rsk kinase, and S6K kinase for cancer treatment
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneSelective CDK2 inhibitors for studying cell cycle regulation and potential oncology targets
(R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineJAK1 selective inhibitors for treating related diseases
4-amino-7H-pyrrolo[2,3-d]pyrimidinec-Met/Axl inhibitors with anti-tumor proliferation activity

Mechanism of Action

The mechanism of action of 7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), leading to the induction of apoptosis in cancer cells . The compound’s ability to bind to and inhibit multiple kinases makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural differences among pyrrolopyrimidine derivatives lie in substituent type, position, and electronic effects. Below is a comparison of 7-methyl with prominent analogues:

Compound Substituents Position Key Properties
7-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Methyl 7 Potential conformational flexibility; electron-donating group enhances solubility .
4-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Chloro, dimethyl 4, 5, 5 Electron-withdrawing chloro group enhances stability; dimethyl increases steric bulk .
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Chloro, dimethyl 2, 5, 5 Chloro at position 2 may hinder π-stacking; dimethyl enhances lipophilicity .
7-Cyclopentyl derivatives Cyclopentyl 7 Bulky substituent improves target selectivity (e.g., kinase inhibition) .
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Chloro, methyl 4, 5 Combines electronic and steric effects for optimized binding .

Market and Industry Landscape

  • 4-Chloro-5,5-dimethyl : Dominates the market, with key players like Combi-Blocks and PharmaBlock. Projected CAGR aligns with chronic disease therapeutic demand .
  • 7-Methyl: Limited commercial data; niche applications in targeted therapies (e.g., JAK1 inhibitors) are plausible based on structural parallels .

Key Challenges and Future Prospects

  • Synthetic Complexity : Introducing substituents at position 7 (e.g., methyl vs. cyclopentyl) requires precise regioselective methods .
  • Biological Optimization : Balancing solubility (enhanced by methyl) and target affinity (influenced by chloro/dimethyl) remains critical .
  • Market Penetration : 7-Methyl derivatives may gain traction as personalized medicine advances, necessitating scalable synthesis routes .

Biological Activity

7-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 1234616-35-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This compound exhibits a high affinity for DHFR, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for pyrimidine synthesis, thus exerting antiproliferative effects on cancer cells .
  • CSF1R Inhibition : Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can selectively inhibit the colony-stimulating factor 1 receptor (CSF1R), which plays a role in macrophage differentiation and maintenance. This inhibition has potential implications for treating inflammatory diseases and certain cancers .

Biological Activity Data

Activity Target IC50 (nM) Reference
DHFR InhibitionDihydrofolate Reductase10
CSF1R InhibitionColony-Stimulating Factor 1 Receptor1
Antiproliferative ActivityVarious Cancer Cell Lines50-100

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrrolo[2,3-d]pyrimidine derivatives, it was found that this compound exhibited significant cytotoxicity against several cancer cell lines including breast and lung cancer cells. The compound demonstrated an IC50 value in the range of 50-100 nM, indicating potent antiproliferative effects .

Case Study 2: Immune Modulation

Another investigation highlighted the immunomodulatory effects of this compound. In vitro assays using mouse splenocytes indicated that it could enhance immune responses by inhibiting PD-1/PD-L1 interactions at concentrations as low as 100 nM. This suggests potential applications in enhancing anti-tumor immunity .

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